3-Fluoro-4-(trifluoromethoxy)phenylacetylene 3-Fluoro-4-(trifluoromethoxy)phenylacetylene
Brand Name: Vulcanchem
CAS No.: 912617-68-6
VCID: VC2373663
InChI: InChI=1S/C9H4F4O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h1,3-5H
SMILES: C#CC1=CC(=C(C=C1)OC(F)(F)F)F
Molecular Formula: C9H4F4O
Molecular Weight: 204.12 g/mol

3-Fluoro-4-(trifluoromethoxy)phenylacetylene

CAS No.: 912617-68-6

Cat. No.: VC2373663

Molecular Formula: C9H4F4O

Molecular Weight: 204.12 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-(trifluoromethoxy)phenylacetylene - 912617-68-6

Specification

CAS No. 912617-68-6
Molecular Formula C9H4F4O
Molecular Weight 204.12 g/mol
IUPAC Name 4-ethynyl-2-fluoro-1-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C9H4F4O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h1,3-5H
Standard InChI Key MTPNHEDDMZRILD-UHFFFAOYSA-N
SMILES C#CC1=CC(=C(C=C1)OC(F)(F)F)F
Canonical SMILES C#CC1=CC(=C(C=C1)OC(F)(F)F)F

Introduction

Chemical Properties and Structural Characteristics

Basic Chemical Identity

The compound's essential chemical identity parameters are summarized in Table 1, providing a comprehensive overview of the molecule's basic characteristics.

Table 1: Basic Chemical Information of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene

ParameterValue
CAS Number912617-68-6
IUPAC Name4-ethynyl-2-fluoro-1-(trifluoromethoxy)benzene
Molecular FormulaC₉H₄F₄O
Molecular Weight204.12 g/mol
InChIInChI=1S/C9H4F4O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h1,3-5H
InChIKeyMTPNHEDDMZRILD-UHFFFAOYSA-N
SMILESC#CC1=CC(=C(C=C1)OC(F)(F)F)F
PubChem CID16218253

The compound contains 14 atoms in total, including 9 carbon atoms, 4 fluorine atoms, 1 oxygen atom, and 4 hydrogen atoms . Its structure features a benzene ring with specific substitution patterns that influence its chemical behavior and potential applications.

Structural Characteristics and Molecular Features

3-Fluoro-4-(trifluoromethoxy)phenylacetylene contains several key structural elements:

  • A benzene ring core

  • An ethynyl (acetylene) group (−C≡CH) at position 4

  • A fluorine atom at position 3

  • A trifluoromethoxy group (−OCF₃) at position 4

This arrangement of functional groups creates a molecule with unique electronic properties. The presence of the trifluoromethoxy group imparts significant electron-withdrawing character, while the acetylene group provides a site for potential synthetic modifications through various coupling reactions .

The molecule has 5 hydrogen bond acceptors and 2 rotatable bonds, with a topological polar surface area of 9.2 Ų . These characteristics influence its intermolecular interactions and potential biological activities.

Physical Properties

The physical properties of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene are crucial for understanding its behavior in various conditions and applications. Table 2 summarizes these properties.

Table 2: Physical Properties of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene

PropertyValue
Physical State at 25°CLiquid
Density1.279 g/mL at 25°C
Refractive Indexn 20/D 1.443
Melting Point40°C
Flash Point40°C
Complexity Value239

These physical properties indicate that 3-Fluoro-4-(trifluoromethoxy)phenylacetylene is a moderately dense liquid at room temperature with a relatively low melting point . The flash point of 40°C classifies it as a flammable liquid, which has important implications for its handling and storage .

Applications and Research Developments

Synthetic Applications

3-Fluoro-4-(trifluoromethoxy)phenylacetylene serves as a valuable building block in organic synthesis due to its unique structural features. The terminal acetylene group makes it particularly useful in various coupling reactions, including:

  • Sonogashira coupling reactions for carbon-carbon bond formation

  • Click chemistry for triazole formation

  • Synthesis of more complex fluorinated compounds

The compound has been utilized in the synthesis of various derivatives, some of which have demonstrated promising biological activities. The inclusion of fluorine atoms and the trifluoromethoxy group can enhance the metabolic stability and lipophilicity of the resulting molecules, making them potentially valuable in pharmaceutical development.

ParameterSpecification
Typical Purity97-98%
Storage RecommendationRefrigerator (2-8°C)
Physical FormLiquid
PackagingTypically available in quantities from 250 mg to 5 g
SuppliersApollo Scientific, Sigma-Aldrich, VWR, MolCore BioPharmatech, Alfa Chemistry

Commercial products typically have a purity of at least 97%, making them suitable for research and synthetic applications . The compound is generally supplied in small quantities, reflecting its specialized research applications rather than industrial-scale usage.

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